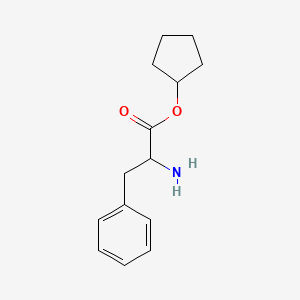
Cyclopentyl l-phenylalaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl l-phenylalaninate is a chemical compound derived from l-phenylalanine, an essential aromatic amino acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a cyclopentyl group attached to the l-phenylalanine backbone, imparts distinct chemical and physical properties that make it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyclopentyl l-phenylalaninate typically involves the esterification of l-phenylalanine with cyclopentanol. This reaction can be catalyzed by acidic or enzymatic catalysts to yield the desired ester. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the esterification process.
Catalysts: Acidic catalysts such as sulfuric acid or enzymatic catalysts like lipases.
Solvents: Organic solvents such as toluene or dichloromethane to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of biocatalysts in industrial production is also gaining traction due to their specificity and environmentally friendly nature .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentyl l-phenylalaninate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The ester group can be reduced to form cyclopentyl l-phenylalaninol.
Substitution: The ester group can be substituted with other functional groups to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Phenylacetic acid derivatives.
Reduction: Cyclopentyl l-phenylalaninol.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Cyclopentyl l-phenylalaninate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of cyclopentyl l-phenylalaninate involves its interaction with various molecular targets and pathways. As a derivative of l-phenylalanine, it can participate in the biosynthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and overall brain health. The compound’s unique structure may also allow it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Cyclopentyl l-phenylalaninate can be compared with other similar compounds, such as:
Cyclopentyl methyl ether (CPME): A green solvent used in various chemical reactions.
Methyl l-phenylalaninate: Another ester derivative of l-phenylalanine with different chemical properties.
Phenylalanine derivatives: Including l-tyrosine, l-DOPA, and l-tryptophan, which have distinct roles in biological systems.
The uniqueness of this compound lies in its cyclopentyl group, which imparts specific chemical properties that can be leveraged in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
cyclopentyl 2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C14H19NO2/c15-13(10-11-6-2-1-3-7-11)14(16)17-12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-10,15H2 |
Clé InChI |
GIYPQZJJERZOKW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)OC(=O)C(CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Fluoroimidazo[1,2-c]pyrimidine](/img/structure/B13655770.png)


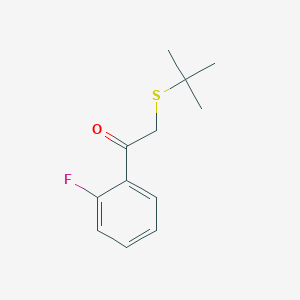

![(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13655795.png)
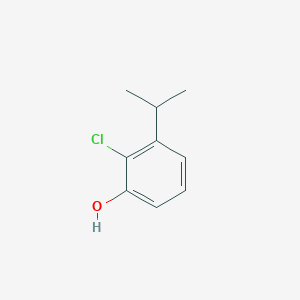
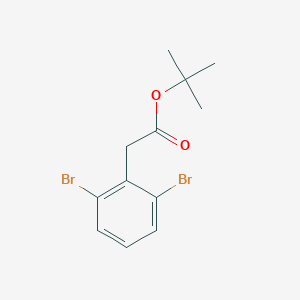


![Thieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13655817.png)
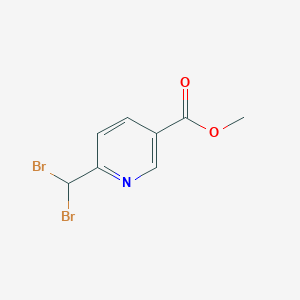
![5-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13655834.png)
